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Compound of Interest

Compound Name: 4-Hydroxybenzohydroxamic acid

CAS No.: 5941-13-9

Cat. No.: B1331380

Get Quote

Executive Summary
4-Hydroxybenzohydroxamic acid (4-HBHA) represents a pivotal scaffold in the class of

ribonucleotide reductase (RNR) inhibitors. Structurally distinct from the canonical hydroxyurea

(HU) by the addition of a phenolic ring, 4-HBHA offers superior lipophilicity and radical

scavenging potential. While its poly-hydroxylated derivatives (e.g., Didox, Trimidox) have seen

more aggressive clinical exploration, 4-HBHA remains a critical "tool compound" for elucidating

the Structure-Activity Relationship (SAR) of hydroxamic acids. This guide details its dual-

mechanism profile—acting primarily as a tyrosyl radical quencher in RNR and secondarily as a

zinc-chelating metalloproteinase (MMP) inhibitor.

Part 1: Chemical & Pharmacological Profile[1][2][3]
Structural Properties
The pharmacological potency of 4-HBHA stems from its hydroxamic acid warhead (-CONHOH)

attached to a para-phenolic core.

Chemical Formula: C₇H₇NO₃
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Molecular Weight: 153.14 g/mol

pKa: ~9.25 (Hydroxamic acid group), ~8.5 (Phenolic -OH).

Solubility: Soluble in ethanol, DMSO, and warm water; limited solubility in cold water.

Stability & Storage
Hydroxamic acids are prone to hydrolysis under strongly acidic or basic conditions, reverting to

the parent carboxylic acid and hydroxylamine.

Storage: -20°C, desiccated.

Solution Stability: Stable in neutral buffers (PBS) for 24–48 hours at 4°C. Avoid prolonged

exposure to transition metals (Fe, Cu) in solution unless chelation is the intended

experimental outcome, as auto-oxidation will occur.

Part 2: Mechanism of Action (The Core)
4-HBHA functions through two distinct, concentration-dependent mechanisms.

Primary Mechanism: Ribonucleotide Reductase (RNR)
Inhibition
RNR is the rate-limiting enzyme in DNA synthesis, converting ribonucleotides (NDP) to

deoxyribonucleotides (dNDP).[1][2] The M2 subunit of mammalian RNR houses a diferric iron

center (Fe-O-Fe) that stabilizes a tyrosyl free radical (Tyr•) essential for catalysis.

The Scavenging Cascade:

Entry: 4-HBHA penetrates the M2 subunit hydrophobic pocket more effectively than

Hydroxyurea due to its aromatic ring.

Electron Transfer: The hydroxamic acid moiety donates a single electron to the tyrosyl

radical.

Quenching: The Tyr• is reduced to a normal tyrosine residue, deactivating the enzyme.
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Radical Fate: 4-HBHA is transiently converted to a nitroxide radical intermediate, which is

subsequently metabolized.

Secondary Mechanism: Zinc Chelation (MMP Inhibition)
Matrix Metalloproteinases (MMPs) rely on a catalytic Zinc ion (Zn²⁺) to degrade the

extracellular matrix (ECM), a key step in metastasis. The hydroxamic acid group is a bidentate

ligand that chelates the active site Zn²⁺, locking the enzyme in an inactive state.

Visualization: The Dual-Inhibition Pathway
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Figure 1: Dual mechanism of action showing RNR radical quenching (primary) and MMP Zinc

chelation (secondary).

Part 3: Comparative Potency & SAR
The addition of hydroxyl groups to the phenyl ring significantly alters the redox potential and

radical scavenging ability. While 4-HBHA is potent, its poly-hydroxylated cousins (Didox,

Trimidox) exhibit higher potency but different toxicity profiles.
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Table 1: Comparative Efficacy of Hydroxamic Acid Derivatives

Compound Structure
RNR IC₅₀
(L1210 Cells)

Relative
Potency (vs.
HU)

Primary
Clinical
Limitation

Hydroxyurea

(HU)
NH₂-CO-NHOH ~100–300 µM 1x (Baseline)

Low affinity, rapid

clearance

4-HBHA
4-OH-Ph-

CONHOH
~20–50 µM ~5–10x

Moderate

solubility

Didox
3,4-diOH-Ph-

CONHOH
~3–7 µM ~20–40x

Rapid

metabolism

(glucuronidation)

Trimidox
3,4,5-triOH-Ph-

CONHOH
~1–3 µM ~100x

Higher systemic

toxicity

Note: IC₅₀ values vary by cell line and assay conditions. Data synthesized from L1210

leukemia models [1, 3].[3]

Part 4: Experimental Protocols
Synthesis of 4-HBHA (Laboratory Scale)
For research requiring high-purity, fresh compound, in-house synthesis is often preferred over

commercial sourcing to avoid hydrolyzed impurities.

Reagents:

Methyl 4-hydroxybenzoate (10 mmol)

Hydroxylamine Hydrochloride (NH₂OH[4]·HCl) (15 mmol)

Potassium Hydroxide (KOH) (30 mmol)

Methanol (MeOH) (Anhydrous)

Workflow Visualization:
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Figure 2: Step-by-step synthesis workflow for 4-HBHA.

Detailed Procedure:

Hydroxylamine Prep: Dissolve 1.04 g NH₂OH·HCl in 10 mL MeOH.

Base Addition: Dissolve 1.68 g KOH in 5 mL MeOH. Add to the hydroxylamine solution at

0°C. A white precipitate (KCl) will form.

Filtration: Filter off the KCl quickly to obtain the free hydroxylamine base solution.

Coupling: Add 1.52 g Methyl 4-hydroxybenzoate to the filtrate. Stir at room temperature for

24–48 hours.

Isolation: Acidify the mixture carefully with 1N HCl to pH ~5–6. The solvent is evaporated

under reduced pressure, and the residue is recrystallized from ethyl acetate/methanol to

yield white crystalline 4-HBHA.

RNR Inhibition Assay (EPR Spectroscopy)
The "Gold Standard" for verifying 4-HBHA activity is observing the decay of the tyrosyl radical

signal using Electron Paramagnetic Resonance (EPR).

Protocol:

Enzyme Prep: Purify recombinant Mouse or Human RNR M2 subunit (approx 10–20 µM

concentration).

Baseline: Record the EPR spectrum at 77 K (liquid nitrogen) to establish the stable tyrosyl

doublet signal (g ≈ 2.0047).
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Treatment: Incubate M2 subunit with 4-HBHA (graded concentrations: 10, 50, 100 µM) for 10

minutes at 25°C.

Measurement: Freeze samples immediately in liquid nitrogen and record spectra.

Analysis: Calculate the % decrease in radical signal amplitude relative to the DMSO control.

Part 5: Synergistic Combinations & Future
Directions
Chemo-Sensitization
4-HBHA acts as a potent sensitizer for DNA-damaging agents. By depleting the dNTP pool (via

RNR inhibition), it prevents cancer cells from repairing DNA breaks caused by:

Alkylating Agents: Cisplatin, Temozolomide.

Topoisomerase Inhibitors: Doxorubicin, Etoposide.

Challenges
Pharmacokinetics: Like many hydroxamic acids, 4-HBHA suffers from rapid glucuronidation

and clearance in vivo.

Toxicity: High doses can lead to methemoglobinemia (due to NO release or heme

interaction), a common side effect of this class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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